An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Dichloropropane
An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and relevant experimental methodologies for 1,2-Dichloropropane (propylene dichloride). The information is intended to support research, development, and safety assessments involving this compound.
Chemical Structure and Identification
1,2-Dichloropropane is a chlorinated hydrocarbon with the chemical formula C₃H₆Cl₂. It is a colorless, flammable liquid with a chloroform-like odor.[1] The molecule contains a chiral center at the second carbon atom, and thus exists as a racemic mixture of (S)- and (R)-enantiomers.
| Identifier | Value |
| IUPAC Name | 1,2-Dichloropropane |
| Synonyms | Propylene dichloride, Propane, 1,2-dichloro- |
| CAS Number | 78-87-5 |
| Molecular Formula | C₃H₆Cl₂ |
| Molecular Weight | 112.98 g/mol [1][2] |
| SMILES | CC(Cl)CCl |
| InChI | InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3 |
graph 1_2_Dichloropropane_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [fontsize=10];C1 [label="C", pos="0,1!"]; C2 [label="C", pos="1.5,1!"]; C3 [label="C", pos="0.75,2.5!"]; Cl1 [label="Cl", pos="-1.5,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl2 [label="Cl", pos="2.25,2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H1 [label="H", pos="0,-0.5!"]; H2 [label="H", pos="-0.5,1.5!"]; H3 [label="H", pos="2,-0.5!"]; H4 [label="H", pos="2.5,0.5!"]; H5 [label="H", pos="0.75,3.5!"]; H6 [label="H", pos="-0.25,2.5!"];
C1 -- C2; C2 -- C3; C1 -- Cl1; C2 -- Cl2; C1 -- H1; C1 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C3 -- H6; }
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of 1,2-Dichloropropane.
Table 2.1: Physical Properties
| Property | Value |
| Appearance | Colorless liquid[3] |
| Odor | Chloroform-like |
| Boiling Point | 95 to 96 °C (203 to 205 °F; 368 to 369 K)[3] |
| Melting Point | -100 °C (-148 °F; 173 K)[3] |
| Density | 1.156 g/cm³ at 20 °C[3] |
| Solubility in Water | 0.26 g/100 mL (at 20 °C)[3] |
| Vapor Pressure | 40 mmHg (at 20 °C)[3] |
| Flash Point | 16 °C (61 °F; 289 K)[3] |
| Autoignition Temperature | 557 °C (1,035 °F; 830 K)[3] |
Table 2.2: Chemical Reactivity and Stability
| Property | Description |
| Stability | Stable under normal conditions. Decomposes in the presence of humidity to release hydrogen chloride.[4] |
| Reactivity | Reacts with strong acids, oxidizers, and active metals. Reacts violently with aluminum.[4] |
| Decomposition Products | Upon burning, releases hydrogen chloride and phosgene.[4] |
Experimental Protocols
This section details the methodologies for determining the key physical and spectroscopic properties of 1,2-Dichloropropane.
Determination of Boiling Point (Capillary Method)
Objective: To determine the boiling point of 1,2-Dichloropropane using the capillary method.
Materials:
-
Thiele tube
-
Thermometer (0-100 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
1,2-Dichloropropane sample
-
Heating source (e.g., Bunsen burner or oil bath)
-
Stand and clamp
Procedure:
-
A small amount of 1,2-Dichloropropane is placed into the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Objective: To determine the density of 1,2-Dichloropropane.
Materials:
-
Pycnometer or a graduated cylinder and an analytical balance
-
1,2-Dichloropropane sample
-
Thermometer
Procedure:
-
The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.
-
The pycnometer is filled with 1,2-Dichloropropane to a known volume.
-
The mass of the pycnometer containing the sample is measured.
-
The temperature of the sample is recorded.
-
The density is calculated using the formula: Density = Mass / Volume.
Spectroscopic Analysis
Objective: To obtain the ¹H NMR and ¹³C NMR spectra of 1,2-Dichloropropane for structural elucidation.
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Sample Preparation:
-
A small amount of 1,2-Dichloropropane is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A typical concentration is 0.04 ml in 0.5 ml of CDCl₃.[5]
¹H NMR Data Acquisition Parameters:
-
Frequency: 300 MHz
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0 ppm
-
Expected Chemical Shifts and Multiplicities:
-
~1.6 ppm (doublet, 3H, -CH₃)
-
~3.6-3.8 ppm (multiplet, 2H, -CH₂Cl)
-
~4.1 ppm (multiplet, 1H, -CHCl-)
-
Objective: To identify the functional groups present in 1,2-Dichloropropane.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
Sample Preparation:
-
A drop of neat 1,2-Dichloropropane liquid is placed between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
C-H stretching (alkane): ~2900-3000 cm⁻¹
-
C-H bending: ~1350-1470 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
-
Objective: To determine the molecular weight and fragmentation pattern of 1,2-Dichloropropane.
Instrumentation:
-
Mass spectrometer with an electron ionization (EI) source.
Experimental Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis: The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the ions is measured.
-
Expected Fragments (m/z):
-
Molecular ion peak [M]⁺ at m/z 112 (and 114 due to ³⁷Cl isotope).
-
Fragment ions corresponding to the loss of Cl, HCl, and various alkyl fragments.
-
Synthesis and Reactivity
1,2-Dichloropropane is primarily produced as a byproduct of the production of epichlorohydrin.[3] It can also be synthesized by the chlorination of propylene.[4] Its reactivity is characterized by the two chlorine atoms, which can undergo nucleophilic substitution and elimination reactions. It serves as a chemical intermediate in the production of perchloroethylene and other chlorinated chemicals.[1][3]
Safety and Handling
1,2-Dichloropropane is a flammable liquid and is considered a hazardous substance.[3] It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[6] The Environmental Protection Agency (EPA) has classified 1,2-dichloropropane as a probable human carcinogen.[7]
Handling Precautions:
-
Work in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Keep away from heat, sparks, and open flames.[6]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[8]
In Case of Exposure:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]
References
- 1. 1,2-Dichloropropane | C3H6Cl2 | CID 6564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homesciencetools.com [homesciencetools.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]
